molecular formula C20H17ClN4O3 B4020984 N-(3-chloro-4-methylphenyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide

N-(3-chloro-4-methylphenyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide

Cat. No. B4020984
M. Wt: 396.8 g/mol
InChI Key: OXWMAPYAXGSTOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar benzamide derivatives often involves complex reactions utilizing various starting materials and conditions to achieve the desired compound. For instance, the synthesis of benzamides like MGCD0103 has been described, highlighting the complexity of reactions involved in obtaining such compounds. These processes typically involve multiple steps, including nitration, amination, and coupling reactions, to introduce specific functional groups into the benzamide backbone (Zhou et al., 2008).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized using various spectroscopic and analytical techniques. For example, the structure of newly synthesized benzamide compounds can be characterized based on NMR, FTIR, and sometimes X-ray crystallography. These methods provide detailed information about the molecular conformation, bonding, and arrangement of atoms within the compound, contributing to our understanding of its chemical behavior and interaction mechanisms (Buzarevski et al., 2014).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including isomerization, hydrolysis, and interaction with other chemical entities, which can alter their chemical structure and properties. These reactions are crucial for modifying the compound for specific applications or understanding its reactivity and stability under different conditions. The study of these reactions provides insights into the compound's potential use and mechanisms of action within biological systems (Argilagos et al., 1997).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystal structure, are essential for their formulation and application in different domains. These properties are influenced by the compound's molecular structure and can affect its behavior in biological systems or chemical processes. For example, the crystalline forms of a benzamide compound can exhibit different physical properties, which are important for its pharmacokinetic and pharmacodynamic profiles (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, are critical for the compound's effectiveness and safety as a therapeutic agent. Studies on benzamide derivatives have explored their binding affinity, mechanism of action, and inhibitory effects on specific enzymes or receptors, providing valuable information for drug development and application (Thakal et al., 2020).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-5-nitro-2-(pyridin-3-ylmethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3/c1-13-4-5-15(9-18(13)21)24-20(26)17-10-16(25(27)28)6-7-19(17)23-12-14-3-2-8-22-11-14/h2-11,23H,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWMAPYAXGSTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCC3=CN=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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